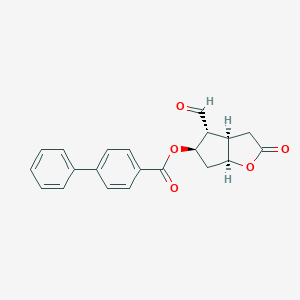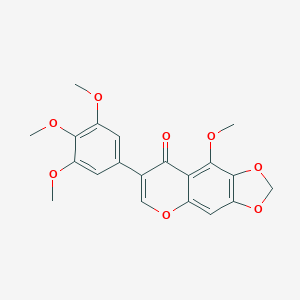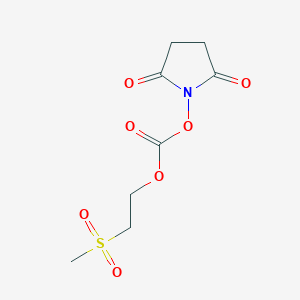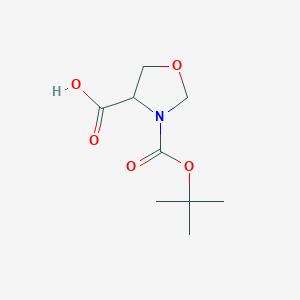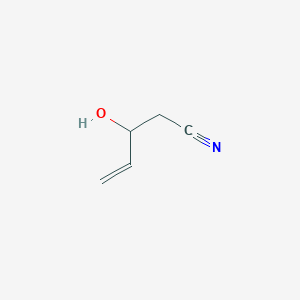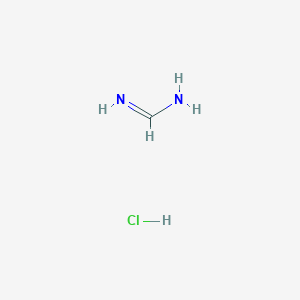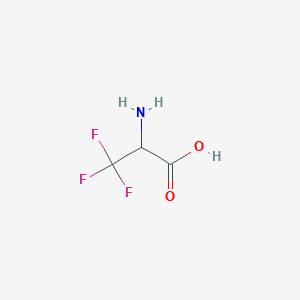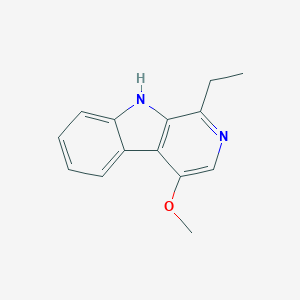
Créatine
Vue d'ensemble
Description
Crenatine, also known as creatine, is a naturally occurring compound found in vertebrates. It plays a crucial role in energy production, particularly in muscle and brain tissues. The compound facilitates the recycling of adenosine triphosphate (ATP), the primary energy carrier in cells, by converting adenosine diphosphate (ADP) back to ATP through the donation of phosphate groups .
Applications De Recherche Scientifique
Crenatine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study energy transfer and storage mechanisms.
Biology: Investigated for its role in cellular energy metabolism and its effects on muscle and brain function.
Medicine: Studied for its potential therapeutic effects in conditions such as muscular dystrophy, neurodegenerative diseases, and heart failure. .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Crenatine is synthesized in the body from the amino acids L-arginine, glycine, and L-methionine. The synthesis occurs primarily in the liver and kidneys through a two-step process. The first step involves the formation of guanidinoacetate from L-arginine and glycine, catalyzed by the enzyme L-arginine:glycine amidinotransferase. The second step involves the methylation of guanidinoacetate by S-adenosylmethionine to form creatine, catalyzed by the enzyme guanidinoacetate N-methyltransferase .
Industrial Production Methods: Industrial production of crenatine typically involves the chemical synthesis of its precursors followed by their enzymatic conversion to creatine. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the quality and purity of the final product. The industrial synthesis often employs batch or continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Crenatine undergoes several types of chemical reactions, including:
Oxidation: Crenatine can be oxidized to form creatinine, a process that occurs spontaneously in the body.
Phosphorylation: In muscle tissues, crenatine is phosphorylated to form phosphocreatine, a high-energy compound that donates phosphate groups to ADP to regenerate ATP.
Common Reagents and Conditions:
Oxidation: The oxidation of crenatine to creatinine can occur under physiological conditions without the need for external reagents.
Phosphorylation: The phosphorylation of crenatine is catalyzed by the enzyme creatine kinase in the presence of ATP.
Major Products Formed:
Creatinine: Formed through the oxidation of crenatine.
Phosphocreatine: Formed through the phosphorylation of crenatine.
Mécanisme D'action
Crenatine exerts its effects primarily through its role in the ATP-PCr system. In muscle cells, crenatine is phosphorylated to form phosphocreatine, which serves as a rapid source of high-energy phosphate groups for the regeneration of ATP from ADP. This process is catalyzed by the enzyme creatine kinase. The availability of phosphocreatine helps maintain ATP levels during short bursts of high-intensity exercise, thereby enhancing performance and delaying fatigue .
Comparaison Avec Des Composés Similaires
Glycocyamine: A precursor to crenatine, also involved in energy metabolism.
Beta-alanine: An amino acid that, like crenatine, is used to enhance athletic performance by buffering muscle pH.
Hydroxymethylbutyrate (HMB): A metabolite of the amino acid leucine, known for its muscle-preserving properties
Uniqueness of Crenatine: Crenatine is unique in its ability to rapidly regenerate ATP through the donation of phosphate groups from phosphocreatine. This property makes it particularly effective in supporting short-duration, high-intensity activities. Unlike other compounds, crenatine directly contributes to the cellular energy pool, making it a critical component of muscle and brain energy metabolism .
Propriétés
IUPAC Name |
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h4-8,16H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWRUTVIAQDHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C2=C1NC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90181150 | |
| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26585-14-8 | |
| Record name | 1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26585-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026585148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Pyrido(3,4-b)indole, 1-ethyl-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


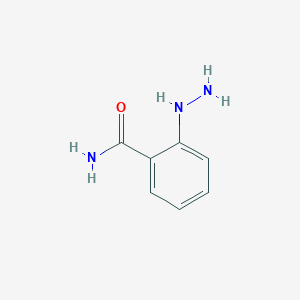
![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)
![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
